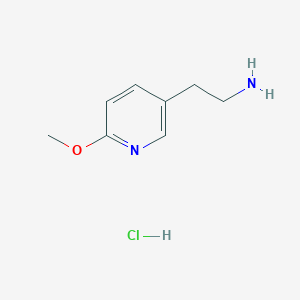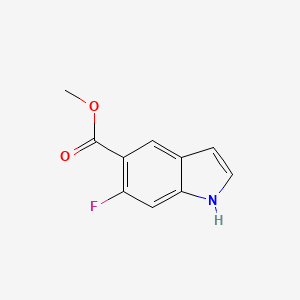
7-Formyl-1-methyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Formyl-1-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7-Formyl-1-methyl-1H-indole-3-carbonitrile typically involves the reaction of 1H-indole-3-carbaldehyde with various reagents. One common method is the Knoevenagel condensation, where 1H-indole-3-carbaldehyde reacts with malononitrile in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Formyl-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted indoles .
Scientific Research Applications
7-Formyl-1-methyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Formyl-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 7-Formyl-1-methyl-1H-indole-3-carbonitrile include:
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
3-Formyl-1H-indole-5-carbonitrile: Another indole derivative with similar chemical properties.
1-Methyl-1H-indole-3-carbonitrile: Shares a similar structure but lacks the formyl group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
7-formyl-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(5-12)10-4-2-3-8(7-14)11(10)13/h2-4,6-7H,1H3 |
InChI Key |
WQMNXQASKZTSEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC(=C21)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)







![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)


![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)

